Nevanimibe hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Nevanimibehydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Synthesewege und Reaktionsbedingungen sind so konzipiert, dass eine hohe Ausbeute und Reinheit des Endprodukts sichergestellt wird. Industrielle Produktionsverfahren umfassen typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um die Effizienz zu maximieren und die Kosten zu minimieren .

Chemische Reaktionsanalyse

Nevanimibehydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, oft unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nukleophilen.

Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren wie Palladium auf Kohle. Die wichtigsten Produkte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Analyse Chemischer Reaktionen

Nevanimibe hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Nevanimibe Hydrochloride: Applications in Scientific Research

This compound, also known as ATR-101, is an orally administered, adrenal-specific acyl-CoA: cholesterol acyltransferase-1 (ACAT1) inhibitor . It functions by inhibiting adrenal steroidogenesis through a reduction in cholesteryl esters, which are essential for steroid synthesis . Nevanimibe is being developed for the treatment of classic congenital adrenal hyperplasia (CAH) and endogenous Cushing's syndrome (CS), both of which involve an overactive adrenal cortex and excess steroid production .

Scientific Research Applications

Nevanimibe's primary application lies in treating adrenal diseases by reducing adrenal steroid production . Its applications are focused on conditions characterized by excessive steroid production, such as CAH and adrenocortical carcinoma (ACC) .

Congenital Adrenal Hyperplasia (CAH):

- Mechanism of Action: In CAH, nevanimibe reduces the levels of 17-hydroxyprogesterone (17-OHP), a key biomarker for monitoring androgen excess . By inhibiting ACAT1, nevanimibe suppresses steroid production across all pathways, improving hyperandrogenemia control .

- Clinical Studies: A Phase 2 study demonstrated that nevanimibe decreased 17-OHP levels within two weeks of treatment in adults with classic CAH . Specifically, the study included CAH subjects with baseline 17-OHP levels at least four times the upper limit of normal (ULN) . While only two subjects met the primary endpoint of achieving 17-OHP levels ≤2x ULN, 5 others experienced significant decreases in 17-OHP, ranging from 27% to 72% .

- Ongoing Research: A Phase 2b study (NCT03669549) is underway to evaluate the efficacy and safety of nevanimibe over a longer period, involving adult patients with classic CAH in Europe, Israel, and Brazil . This study includes patients with elevated 17-OHP and those requiring supraphysiologic doses of glucocorticoids .

Adrenocortical Carcinoma (ACC):

- Sterol O-Acyltransferase 1 (SOAT1) Inhibition: Nevanimibe acts as an adrenal-specific sterol O-acyltransferase 1 (SOAT1) inhibitor .

- Clinical Studies: A Phase 1 study assessed the safety and pharmacokinetics of nevanimibe in adults with metastatic ACC .

- Potential for Adrenocortical Cancer Treatment: this compound induces cell apoptosis and has potential applications in adrenocortical cancer treatment .

Data Table: this compound

Notable Research Findings

- Efficacy in CAH: Nevanimibe has demonstrated the ability to decrease 17-OHP levels, a key marker of androgen excess, within two weeks of treatment . This suggests its potential as an add-on therapy to reduce androgen excess and allow for lower glucocorticoid doses in CAH patients .

- ACAT1 Inhibition: Nevanimibe is a selective ACAT1 inhibitor, which reduces adrenal steroidogenesis by decreasing cholesteryl esters, the substrate required for steroid synthesis .

- Adrenocortical Cell Apoptosis: this compound induces cell apoptosis and has the potential for adrenocortical cancer .

Safety and Tolerability

- Common Side Effects: The most common side effects observed in clinical trials were gastrointestinal issues .

- Adverse Events: One subject discontinued a study early due to a related serious adverse event .

- Dose-Related Trends: No dose-related trends in adverse events were observed .

Ongoing and Future Research

- Phase 2b Study (NCT03669549): This study is further evaluating the efficacy and safety of nevanimibe in treating classic CAH patients over an extended period . The primary efficacy endpoint is the proportion of patients who achieve a reduction of 17-OHP to ≤ 2x ULN .

- Further Evaluation Needed: Larger studies of longer duration are necessary to fully evaluate nevanimibe's efficacy as an add-on therapy for CAH .

Wirkmechanismus

Nevanimibe hydrochloride exerts its effects by selectively inhibiting sterol O-acyltransferase 1, an enzyme involved in the esterification of cholesterol. This inhibition leads to a decrease in cholesterol esterification, which in turn affects various cellular processes. The molecular targets and pathways involved include the regulation of cholesterol metabolism and the induction of apoptosis in adrenocortical cells .

Vergleich Mit ähnlichen Verbindungen

Nevanimibehydrochlorid ist einzigartig in seiner selektiven Hemmung von Sterol-O-Acyltransferase 1. Zu ähnlichen Verbindungen gehören:

ATR-101: Ein weiterer Hemmer der Sterol-O-Acyltransferase 1 mit ähnlichen Eigenschaften und Anwendungen.

PD-132301: Eine verwandte Verbindung mit einem ähnlichen Wirkmechanismus, aber einer anderen chemischen Struktur.

Im Vergleich zu diesen Verbindungen hat Nevanimibehydrochlorid eine höhere Selektivität und Potenz bei der Hemmung von Sterol-O-Acyltransferase 1 gezeigt, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Nevanimibe hydrochloride, also known as ATR-101, is a novel therapeutic compound primarily recognized for its role as an inhibitor of sterol O-acyltransferase 1 (ACAT1). This enzyme plays a crucial role in the esterification of free cholesterol to cholesteryl esters, which are stored in adrenal cortex cells. By inhibiting ACAT1, nevanimibe disrupts cholesterol homeostasis and adrenal steroidogenesis, making it a candidate for treating conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma.

This compound's primary mechanism involves the inhibition of ACAT1, leading to decreased cholesterol esterification. This results in increased free cholesterol levels within adrenal cells, which can induce apoptosis at higher concentrations. The compound's biological activity is characterized by:

- Inhibition of Steroidogenesis : By reducing cholesteryl esters, nevanimibe inhibits the production of adrenal steroids across all pathways (mineralocorticoid, glucocorticoid, and androgens) .

- Induction of Apoptosis : At elevated concentrations, nevanimibe has been shown to trigger apoptosis in adrenocortical carcinoma cells .

- Reduction of Hormonal Levels : Clinical studies indicate that nevanimibe effectively decreases levels of 17-hydroxyprogesterone (17-OHP), a biomarker for androgen excess in CAH patients .

Phase 2 Study Overview

A multicenter, single-blind Phase 2 study evaluated the efficacy and safety of nevanimibe in patients with uncontrolled classic CAH. Key details include:

- Participants : 10 adults with baseline 17-OHP levels ≥4× the upper limit of normal (ULN).

- Dosage : Participants received escalating doses of nevanimibe (125 to 1000 mg twice daily) over two weeks, followed by a placebo washout period .

- Outcomes :

Summary of Findings

| Study Parameter | Results |

|---|---|

| Number of Participants | 10 |

| Duration | 2 weeks treatment + placebo washout |

| Primary Endpoint | Reduction in 17-OHP levels |

| Efficacy | 2 patients achieved primary endpoint; others showed significant reductions |

| Common Side Effects | Gastrointestinal issues (30%) |

Future Directions

Nevanimibe is currently being investigated for various applications beyond CAH, including potential treatments for adrenocortical carcinoma. A Phase 2b trial is underway to assess its long-term efficacy and safety in larger cohorts across multiple sites . This study aims to evaluate the ability of nevanimibe to reduce glucocorticoid dosing while managing androgen excess effectively.

Eigenschaften

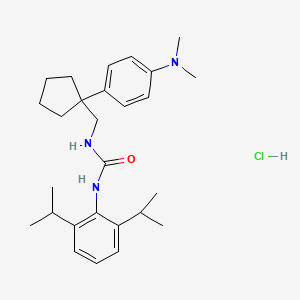

IUPAC Name |

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOOGTHIDFZUNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10158389 | |

| Record name | PD 132301-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133825-81-7 | |

| Record name | Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133825-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nevanimibe hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 132301-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10158389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEVANIMIBE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.